5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-15-8-14(10-20-11-15)18(25)21-6-7-23-12-22-16(9-17(23)24)13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQACTVHYLYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core, bromination, and the introduction of the pyrimidinone moiety. A common synthetic route may include:
Formation of Nicotinamide Core: Starting with nicotinic acid, the amide group is introduced through an amidation reaction.
Bromination: The nicotinamide derivative is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Pyrimidinone Moiety: The pyrimidinone moiety is synthesized separately and then coupled with the brominated nicotinamide through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-N-(3-Fluoro-4-(Trifluoromethoxy)Phenyl)-6-(3-(Hydroxymethyl)Pyrrolidin-1-yl)Nicotinamide
This compound (Example 14.1 in ) shares the 5-bromo-nicotinamide core but differs in substituents:
- Position 6: A 3-(hydroxymethyl)pyrrolidin-1-yl group replaces the pyrimidinone-ethyl chain.
- Amide substituent: A 3-fluoro-4-(trifluoromethoxy)phenyl group instead of the pyrimidinone-ethyl moiety.
Key Data :
Generic Nicotinamide Derivatives
Other analogs (e.g., NAD+ mimics or kinase inhibitors) often feature:
- Phosphate or adenine groups (e.g., in NAD+ analogs) for cofactor mimicry.
- Bulkier aromatic substituents (e.g., in PARP inhibitors) for improved target specificity.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s pyrimidinone-ethyl group may complicate synthesis compared to Example 14.1, which uses a pyrrolidinyl group synthesized via straightforward alkylation .
- Solubility and Bioavailability: The hydroxyl group in Example 14.1’s pyrrolidinyl substituent likely improves aqueous solubility, whereas the target compound’s pyrimidinone-ethyl chain may reduce it due to increased hydrophobicity.
- Target Selectivity: Bromine at position 5 is conserved in both compounds, suggesting a shared mechanism of action (e.g., halogen bonding with kinase ATP pockets). The pyrimidinone ring in the target compound could enhance π-stacking in hydrophobic binding sites.
Biological Activity
5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.23 g/mol. Its structure features a bromine atom and a pyrimidine ring, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- DNA Interaction : The presence of the pyrimidine moiety suggests possible intercalation into DNA, which could influence gene expression and cellular processes.
Biological Activity Overview
Research indicates that derivatives of similar pyrimidine compounds exhibit various biological activities, including:
- Antiviral Properties : Compounds structurally related to this compound have been investigated for their antiviral effects against herpes and retroviruses .
- Anticancer Activity : Some studies suggest that pyrimidine derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
